Travoprost 5,6-trans isomer
Overview
Description
Travoprost 5,6-trans isomer is the inactive isomer of Travoprost . It is an isopropyl ester proagent and a high affinity, selective FP prostaglandin full receptor agonist .
Synthesis Analysis
The synthesis of Travoprost involves a total of 22 synthetic steps, with the longest linear sequence being 16 steps from 3-hydroxybenzotrifluoride . A study has shown that the stability of Travoprost in eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .Chemical Reactions Analysis
The chemical reactions of Travoprost 5,6-trans isomer involve the use of FC (F) (F)C1=CC=CC (OC [C@H] (O)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C/CCCC (OC ©C)=O)=C1 . The stability of the eye drops was assessed using Travoprost content, 5,6-trans isomer, 15-keto derivative, and total impurities .Scientific Research Applications
Prostaglandin Analogue and Ocular Hypotensive Agent
Travoprost is recognized as a potent ocular hypotensive agent. It is a prostaglandin analogue used primarily for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Travoprost's efficacy stems from its ability to increase uveoscleral outflow, an essential factor in controlling intraocular pressure (Al-Jazzaf, Desantis, & Netland, 2003).
Prodrug and Receptor Agonist
As a prodrug, travoprost is rapidly hydrolyzed in the cornea to its biologically active acid form. It demonstrates high affinity and selectivity as a full agonist for the FP prostaglandin receptor, which is pivotal for its ocular hypotensive properties (Hellberg et al., 2002).
Preclinical Efficacy
In preclinical studies, travoprost showed promising ocular hypotensive efficacy with a lower incidence of ocular irritation compared to other compounds in its class. This makes it a valuable candidate for treating glaucoma with fewer side effects (Hellberg et al., 2001).
Novel Synthesis Approaches
Research has also focused on novel synthesis methods for travoprost, enhancing its production efficiency and purity. This development is crucial for making the drug more accessible and cost-effective (Dams et al., 2013).
Nanotechnology in Delivery Systems
Advancements in nanotechnology have explored the use of nanoemulsions as carriers for travoprost. These novel delivery systems aim to improve the drug's bioavailability and pharmacokinetic properties, making it more effective in treating glaucoma (Ismail, Nasr, & Sammour, 2020).
Mucoadhesive In Situ Liposomal Gels
Further innovation in drug delivery includes the development of mucoadhesive in situ liposomal gels. These gels are designed to prolong and enhance the therapeutic efficacy of travoprost, offering sustained drug release and improved treatment outcomes (Shukr, Ismail, El-Hossary, & Elshazly, 2021).
Safety And Hazards
Future Directions
A new preservative-free formulation for the enhanced ocular bioavailability of prostaglandin analogues in glaucoma has been developed . This new formulation uses polysorbate 80 (PS80) as a solubilizing agent simultaneously with sodium hyaluronate (NaHA) as a thickener and cytoprotective agent for the corneal surface . The results showed that this new formula enhanced the ocular bioavailability of the drug, making it a promising product to control intraocular pressure with a potential reduced dosage of Travoprost, therefore minimizing its related side effects .
properties
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-JPVYXPJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Travoprost 5,6-trans isomer | |
CAS RN |
1563176-59-9 | |
Record name | (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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